molecular formula C16H13F2NO3 B578538 4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261909-44-7

4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B578538
CAS No.: 1261909-44-7
M. Wt: 305.281
InChI Key: ZBCMEMCAMPNWSE-UHFFFAOYSA-N
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Description

4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl class of molecules This compound is characterized by the presence of an ethylcarbamoyl group and two fluorine atoms attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . This reaction is known for its ability to form carbon-carbon bonds efficiently, making it a valuable tool in the synthesis of biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.

Scientific Research Applications

4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethylcarbamoyl and fluorine groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Methylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-(Ethylcarbamoyl)-3’,5-difluoro-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-(Ethylcarbamoyl)-3’,6-dichloro-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the ethylcarbamoyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-5-3-9(8-14(11)18)12-7-10(16(21)22)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMEMCAMPNWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691912
Record name 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-44-7
Record name 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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